molecular formula C26H26N2O6 B11320687 7-(4-Hydroxyphenyl)-3-methyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

7-(4-Hydroxyphenyl)-3-methyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11320687
M. Wt: 462.5 g/mol
InChI Key: UTQFPUUAAXRLTA-UHFFFAOYSA-N
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Description

The compound 7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic molecule. It features a unique structure that includes a quinoline core fused with an oxazole ring, and is substituted with hydroxyphenyl and trimethoxyphenyl groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactionsThe hydroxyphenyl and trimethoxyphenyl groups are then introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
  • 1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one
  • 2,4-Disubstituted thiazoles

Uniqueness

7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE: is unique due to its specific structural features, including the fused quinoline and oxazole rings, and the presence of both hydroxyphenyl and trimethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

7-(4-hydroxyphenyl)-3-methyl-4-(2,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C26H26N2O6/c1-13-23-24(17-11-21(32-3)22(33-4)12-20(17)31-2)25-18(27-26(23)34-28-13)9-15(10-19(25)30)14-5-7-16(29)8-6-14/h5-8,11-12,15,24,27,29H,9-10H2,1-4H3

InChI Key

UTQFPUUAAXRLTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC(=C(C=C5OC)OC)OC

Origin of Product

United States

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